molecular formula C8H8BrNO2S B8357098 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid

Cat. No. B8357098
M. Wt: 262.13 g/mol
InChI Key: NCHJEZGIJMTCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-7-carboxylic acid

InChI

InChI=1S/C8H8BrNO2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h4H,1-3H2,(H,11,12)

InChI Key

NCHJEZGIJMTCPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylate (150 mg, 0.54 mmol) and LiOH.H2O (34 mg, 0.81 mmol) in THF/MeOH/H2O (5 mL, 3:1:1) was stirred at RT for 90 min. The mixture was diluted with H2O and extracted with DCM. The aq. layer was acidified to pH=3 and extracted with DCM. The comb. org. layers were washed with brine, dried over MgSO4, and conc. in vacuo.
Name
methyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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